molecular formula C22H20FN3O B11342808 7-(4-fluorophenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(4-fluorophenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11342808
M. Wt: 361.4 g/mol
InChI Key: SPLXDDTYGFFMTO-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by its complex structure, which includes a fluorophenyl group, a methylphenyl group, and a quinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of high-throughput reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various substituted quinazolinones, alcohols, ketones, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 7-(4-fluorophenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has shown potential as a pharmacophore in drug design. It is investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It has been studied for its anti-inflammatory, anticancer, and antimicrobial activities. Researchers are particularly interested in its ability to inhibit specific enzymes and pathways involved in disease processes.

Industry

Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 7-(4-fluorophenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C22H20FN3O

Molecular Weight

361.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-4-methyl-2-(4-methylanilino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H20FN3O/c1-13-3-9-18(10-4-13)25-22-24-14(2)21-19(26-22)11-16(12-20(21)27)15-5-7-17(23)8-6-15/h3-10,16H,11-12H2,1-2H3,(H,24,25,26)

InChI Key

SPLXDDTYGFFMTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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